molecular formula C10H10N2O B1322626 1-Methoxyisoquinolin-6-amine CAS No. 347146-47-8

1-Methoxyisoquinolin-6-amine

Cat. No. B1322626
CAS RN: 347146-47-8
M. Wt: 174.2 g/mol
InChI Key: IRVZMXJKUUYKDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The Gabriel and Colman method involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . Another method reported by Swiss chemists Ame Pictet and Theodor Spengler obtained tetrahydroisoquinoline from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .


Molecular Structure Analysis

The InChI code for 1-Methoxyisoquinolin-6-amine is 1S/C10H10N2O/c1-13-8-2-3-9-7 (6-8)4-5-12-10 (9)11/h2-6H,1H3, (H2,11,12) . This indicates that the compound has a molecular formula of C10H10N2O .


Chemical Reactions Analysis

The spectroscopy of amines can be used to determine the structure of an unknown amine . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13C NMR spectra .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzo[c][1,8]naphthyridinones : 1-methoxyisoquinolin-3-amine's reaction with ethyl acetoacetate and subsequent ring closure led to the synthesis of Benzo[c][1,8]naphthyridinones, demonstrating its utility in complex chemical syntheses (Deady, 1984).

Biological and Pharmacological Studies

  • Action on Blood Pressure, Respiration, and Smooth Muscle : Studies on various isoquinolines, including derivatives of 1-methoxyisoquinolin-6-amine, showed their impact on blood pressure, respiration, and smooth muscle, providing insights into their physiological actions (Fassett & Hjort, 1938).

  • Novel Stable Fluorophore : 6-Methoxy-4-quinolone, derived from related compounds, was identified as a novel fluorophore with strong fluorescence in a wide pH range, indicating potential biomedical analysis applications (Hirano et al., 2004).

  • Effects on Behavior of Mice : Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, related to this compound, were found to transiently increase the locomotor activity of mice, suggesting their physiological role and potential therapeutic applications (Nakagawa et al., 1996).

Synthetic Applications and Novel Compounds

  • Synthesis of Aminomethylation/hydrogenolysis : A novel method for the introduction of a methyl group at C1 of isoquinolines was developed, exemplified by a new total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline (Melzer et al., 2018).

  • Synthesis of 1-Methoxyisoquinoline-3,4-Diamine and Derived Imidazo[4,5-C]Isoquinolines : This synthesis demonstrates the adaptability of 1-methoxyisoquinoline derivatives in creating complex heterocyclic systems (Deady & Kachab, 1986).

  • Synthesis and Pharmacological Evaluation : Novel 1,2,3,4-tetrahydroisoquinoline derivatives, structurally related to this compound, were synthesized and evaluated for their bradycardic activities, highlighting the potential for cardiovascular therapeutic applications (Kakefuda et al., 2003).

Safety and Hazards

The safety information for 1-Methoxyisoquinolin-6-amine includes hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, future research may focus on the development of new synthetic strategies and the exploration of their biological activities.

Biochemical Analysis

Biochemical Properties

1-Methoxyisoquinolin-6-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their function and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. By altering the activity of this pathway, the compound can impact cell growth and development. Furthermore, it may influence the expression of specific genes involved in metabolic processes, thereby affecting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . For instance, the compound can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other substances. Additionally, this compound may act as an agonist or antagonist for specific receptors, modulating their signaling pathways. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s activity and impact on the organism. These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites. These metabolites may have distinct biological activities and can influence metabolic flux and metabolite levels within the cell. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and overall biochemical function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to various proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall activity, with higher concentrations in specific areas leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production Alternatively, it may be found in the nucleus, affecting gene expression and cellular signaling pathways

properties

IUPAC Name

1-methoxyisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-9-3-2-8(11)6-7(9)4-5-12-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVZMXJKUUYKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627499
Record name 1-Methoxyisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

347146-47-8
Record name 1-Methoxyisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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